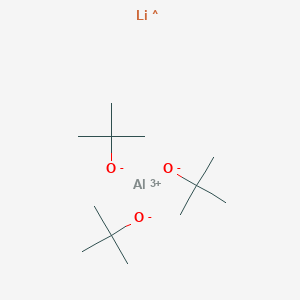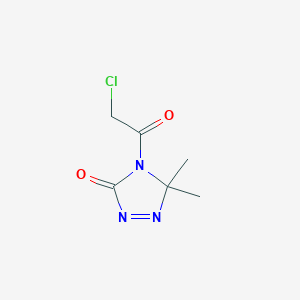
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as CDAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDAT is a triazolone derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive molecule for researchers in the fields of pharmacology, biochemistry, and toxicology.
Mecanismo De Acción
The exact mechanism of action of CDAT is not fully understood. However, studies have shown that CDAT exhibits its biological activity through the modulation of various neurotransmitters and receptors in the central nervous system. CDAT has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
Efectos Bioquímicos Y Fisiológicos
CDAT has been shown to exhibit a range of biochemical and physiological effects. In animal studies, CDAT has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CDAT has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDAT in laboratory experiments is that it is relatively easy to synthesize and has a high purity level. CDAT is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of using CDAT is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on CDAT. One possible direction is the development of new drugs based on the structure of CDAT. Another potential direction is the investigation of the mechanism of action of CDAT, which may lead to a better understanding of its biological activity. Additionally, there is a need for further studies on the potential toxic effects of CDAT, which may be important for the development of safe and effective drugs.
Métodos De Síntesis
CDAT can be synthesized through a multistep process that involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with hydrazine hydrate, followed by the addition of chloroacetyl chloride and sodium hydroxide. The final product is obtained through recrystallization in ethanol.
Aplicaciones Científicas De Investigación
CDAT has been widely used in scientific research due to its potential applications in a variety of fields. One of the most notable applications of CDAT is its use as a starting material for the synthesis of other biologically active compounds. CDAT has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
130138-03-3 |
|---|---|
Nombre del producto |
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one |
Fórmula molecular |
C6H8ClN3O2 |
Peso molecular |
189.6 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3 |
Clave InChI |
ZEFPYAYKEDJTCF-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
SMILES canónico |
CC1(N=NC(=O)N1C(=O)CCl)C |
Sinónimos |
3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




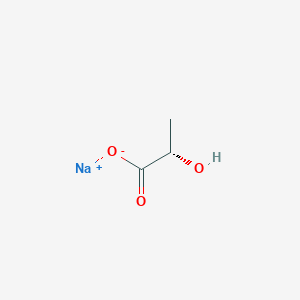

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
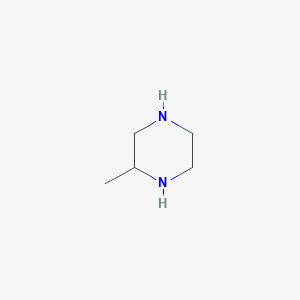


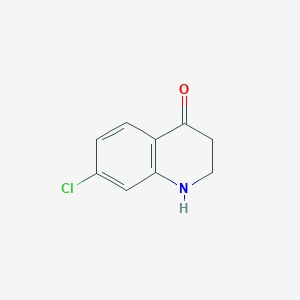

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)
